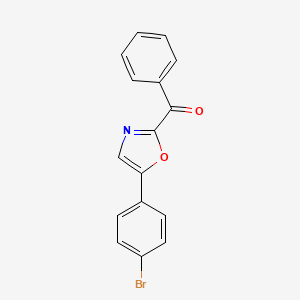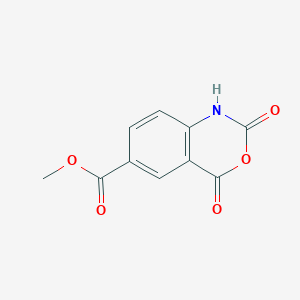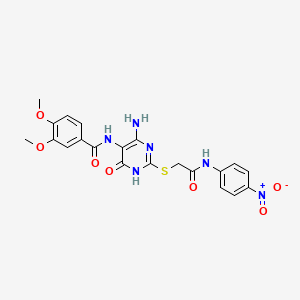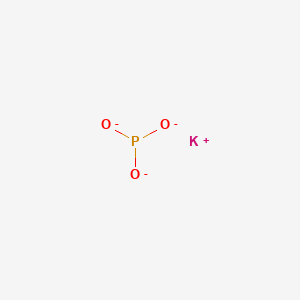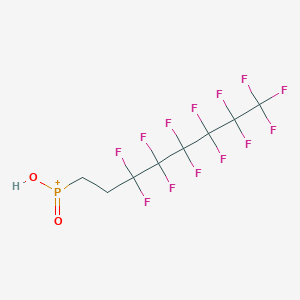
(1H,1H,2H,2H-perfluorooctyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H,1H,2H,2H-perfluorooctyl)phosphinic acid is a fluoroalkyl phosphonic acid that contains eight fluorinated carbon atoms. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. It forms self-assembled layers on substrates due to the adhesion of phosphonates, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H,1H,2H,2H-perfluorooctyl)phosphinic acid typically involves the reaction of perfluorooctyl iodide with phosphinic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The process includes purification steps such as distillation and crystallization to remove impurities and obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1H,1H,2H,2H-perfluorooctyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl phosphonic acid.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The fluorinated carbon atoms can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired transformations .
Major Products
The major products formed from these reactions include perfluorooctyl phosphonic acid, phosphine oxides, and various substituted derivatives. These products retain the unique properties of the parent compound, such as hydrophobicity and chemical resistance .
Wissenschaftliche Forschungsanwendungen
(1H,1H,2H,2H-perfluorooctyl)phosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a surface modifier to enhance the properties of materials, such as increasing hydrophobicity and chemical resistance.
Biology: The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable self-assembled layers on various substrates.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of (1H,1H,2H,2H-perfluorooctyl)phosphinic acid involves its ability to form self-assembled layers on substrates. This is due to the strong adhesion of the phosphonate groups to the surface, which is further enhanced by the presence of hydroxyl groups. The self-assembled layers provide a protective barrier that enhances the substrate’s properties, such as hydrophobicity and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H,1H,2H,2H-perfluorooctanephosphonic acid): Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.
(1H,1H,2H,2H-perfluorooctyl iodide): Contains an iodide group instead of a phosphinic acid group.
(1H,1H,2H,2H-perfluoro-1-octanol): Contains a hydroxyl group instead of a phosphinic acid group.
Uniqueness
(1H,1H,2H,2H-perfluorooctyl)phosphinic acid is unique due to its combination of a fluorinated carbon chain and a phosphinic acid group. This combination imparts exceptional thermal stability, hydrophobicity, and chemical resistance, making it suitable for a wide range of applications. Its ability to form self-assembled layers on substrates further enhances its utility in various fields .
Eigenschaften
Molekularformel |
C8H5F13O2P+ |
|---|---|
Molekulargewicht |
411.08 g/mol |
IUPAC-Name |
hydroxy-oxo-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphanium |
InChI |
InChI=1S/C8H4F13O2P/c9-3(10,1-2-24(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2/p+1 |
InChI-Schlüssel |
YZIMXSBQUYWFBY-UHFFFAOYSA-O |
Kanonische SMILES |
C(C[P+](=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
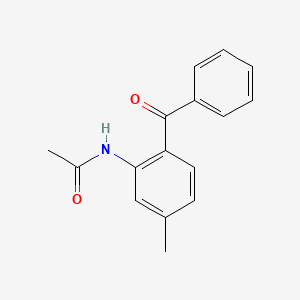



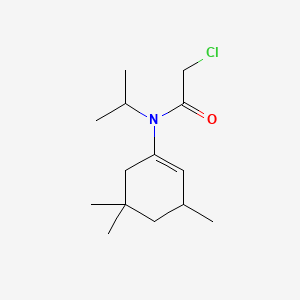
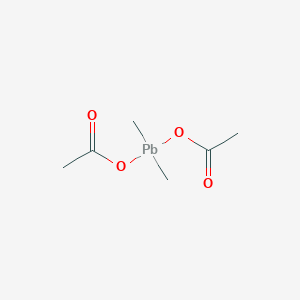
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
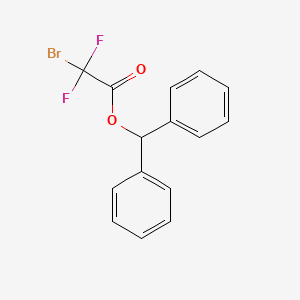
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)
